molecular formula C15H9ClF3N3O B2587070 3-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)methylene)-3,4-dihydro-2(1H)-quinoxalinone CAS No. 338410-37-0

3-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)methylene)-3,4-dihydro-2(1H)-quinoxalinone

Cat. No. B2587070
CAS RN: 338410-37-0
M. Wt: 339.7
InChI Key: IPGPYAYGNRZINK-AWNIVKPZSA-N
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Description

The compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The compound also contains a trifluoromethyl group (-CF3), which is a functional group in organofluorines that has the formula -CF3 .


Synthesis Analysis

Trifluoromethylpyridines are key structural motifs in active agrochemical and pharmaceutical ingredients . They are typically synthesized through various methods including halogen exchange, decarboxylation, and cyclization .

Scientific Research Applications

Chemical Synthesis and Reactions

The compound, a derivative of quinoxalinone, has been studied for its diverse chemical reactivity and potential in synthesizing various chemical structures. It's been noted for its ability to undergo reactions with nucleophilic reagents and various chemical transformations. For instance, the reaction of similar quinoxaline derivatives with aromatic amines, mercaptoacetic acid, and other reagents led to the formation of various quinoxaline products with potential applications in different fields. These reactions often involve complex mechanisms, including condensation with aromatic aldehydes and side-chain bromination, indicating the versatile nature of quinoxaline derivatives in chemical synthesis (Badr et al., 1983), (Badr et al., 1984).

Cyclization and Structural Transformation

The compound's structural framework enables it to partake in cyclization reactions, creating intricate chemical structures. This has been exemplified in studies where compounds like 9-(trifluoromethyl)pyrido[1′,2′:1,2]imidazo[4,5-b]quinoxalines were formed through cyclization processes, highlighting the compound's potential in synthesizing structurally complex and potentially bioactive molecules (Iwata, Sakajyo & Tanaka, 1994).

Potential in Material Science

Quinoxaline derivatives have shown potential in material science, particularly in improving the properties of industrial materials. For example, certain quinolinone derivatives have been synthesized and evaluated as antioxidants in lubricating grease, showcasing the applicability of quinoxaline derivatives in enhancing the performance and longevity of industrial materials (Hussein, Ismail & El-Adly, 2016).

Safety and Hazards

The safety data sheet for a related compound, [3-Chloro-5-(trifluoromethyl)-2-pyridyl]methylamine hydrochloride, indicates that it may cause respiratory irritation, skin irritation, and serious eye irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

(3E)-3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene]-1,4-dihydroquinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClF3N3O/c16-9-5-8(15(17,18)19)7-20-12(9)6-13-14(23)22-11-4-2-1-3-10(11)21-13/h1-7,21H,(H,22,23)/b13-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPGPYAYGNRZINK-AWNIVKPZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=CC3=C(C=C(C=N3)C(F)(F)F)Cl)C(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N/C(=C/C3=C(C=C(C=N3)C(F)(F)F)Cl)/C(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)methylene)-3,4-dihydro-2(1H)-quinoxalinone

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